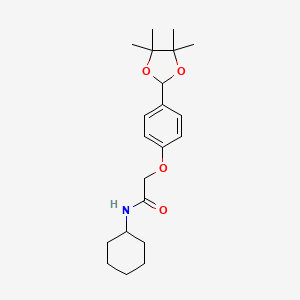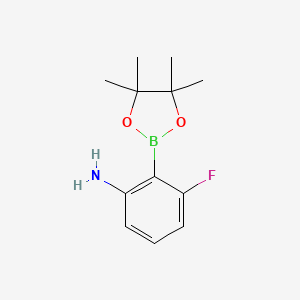
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C12H17BFNO2. It is a fluorinated aromatic amine that contains a boronic acid derivative. This compound is of interest in various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 3-fluoroaniline with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3).
Cross-Coupling Reactions: Another method involves a cross-coupling reaction between 3-fluoroaniline and a boronic acid derivative using a palladium catalyst, such as Pd(PPh3)4, and a base, such as sodium carbonate (Na2CO3).
Industrial Production Methods: The industrial production of this compound typically involves large-scale cross-coupling reactions under optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur at the fluorine atom or the boronic acid derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed:
Oxidation Products: Nitro compounds, carboxylic acids, and other oxidized derivatives.
Reduction Products: Primary amines, secondary amines, and other reduced forms.
Substitution Products: Various substituted aromatic compounds, depending on the nucleophile used.
Mechanism of Action
Target of Action
Compounds with similar structures, such as boric acid ester intermediates with benzene rings, are often used in the synthesis of various pharmaceuticals and chemical intermediates .
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, often act as lewis acids, forming reversible covalent bonds with substances that can donate a pair of electrons .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical reactions, particularly in the formation of boronate complexes with diols, a reaction that is often exploited in organic synthesis and medicinal chemistry .
Result of Action
Boronic acids and their derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. For example, the reactivity of boronic acids and their derivatives can be significantly affected by changes in pH .
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls and other aromatic compounds.
Biology: In biological research, 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used as a fluorescent probe for imaging and studying biological processes. Its fluorine atom makes it suitable for fluorescence-based techniques.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the synthesis of pharmaceuticals. Its boronic acid derivative is of interest in the development of drugs targeting various diseases.
Industry: In materials science, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it valuable for creating new materials with specific functionalities.
Comparison with Similar Compounds
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is structurally similar but contains a pyridine ring instead of an aniline group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another structurally similar compound with a different substitution pattern on the pyridine ring.
Uniqueness: 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern and the presence of both fluorine and boronic acid derivatives. This combination of functional groups makes it particularly useful in cross-coupling reactions and fluorescence-based applications.
Properties
IUPAC Name |
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKKWOYOTYQLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride](/img/structure/B1412389.png)
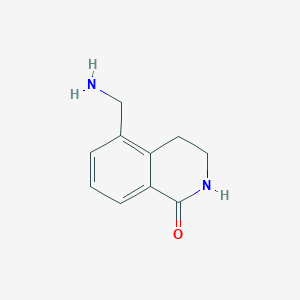
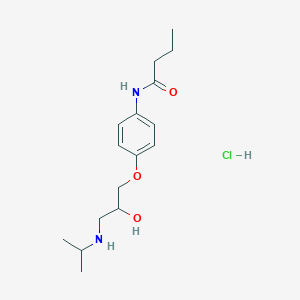




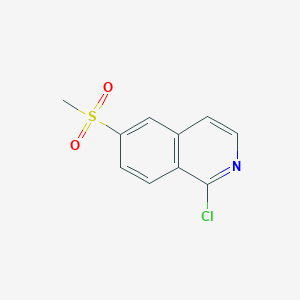
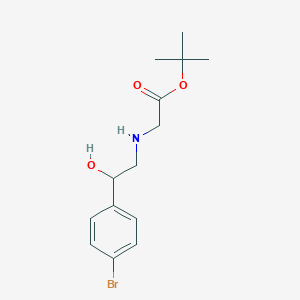
![tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane](/img/structure/B1412405.png)

![(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate](/img/structure/B1412407.png)
